N-cyclooctylacetamide

Lipophilicity Drug Design Permeability

N-Cyclooctylacetamide (CAS 31510-02-8) is a medium-ring N-cycloalkylacetamide (C10H19NO, MW 169.26 g·mol⁻¹) that serves as a key building block and reference standard in medicinal chemistry and organic synthesis. Characterized by an eight-membered cyclooctyl ring linked to an acetamide group, it possesses quantifiably distinct physicochemical properties—including higher lipophilicity (XLogP3-AA = 2.4) , greater molecular volume, and a significantly elevated boiling point (323.4 °C at 760 mmHg) —that differentiate it from smaller-ring homologues such as N-cyclohexylacetamide and N-cycloheptylacetamide.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 31510-02-8
Cat. No. B1655081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctylacetamide
CAS31510-02-8
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCCCCC1
InChIInChI=1S/C10H19NO/c1-9(12)11-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H,11,12)
InChIKeyCCQQQSKAQCBWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclooctylacetamide (CAS 31510-02-8) Procurement Guide: Physicochemical and Pharmacological Differentiation from N-Cycloalkylacetamide Analogs


N-Cyclooctylacetamide (CAS 31510-02-8) is a medium-ring N-cycloalkylacetamide (C10H19NO, MW 169.26 g·mol⁻¹) that serves as a key building block and reference standard in medicinal chemistry and organic synthesis [1]. Characterized by an eight-membered cyclooctyl ring linked to an acetamide group, it possesses quantifiably distinct physicochemical properties—including higher lipophilicity (XLogP3-AA = 2.4) [2], greater molecular volume, and a significantly elevated boiling point (323.4 °C at 760 mmHg) —that differentiate it from smaller-ring homologues such as N-cyclohexylacetamide and N-cycloheptylacetamide. These properties directly impact solubility, membrane permeability, and chromatographic behavior, making N-cyclooctylacetamide a non-interchangeable reagent in structure-activity relationship (SAR) investigations and chemical library design.

Why N-Cyclooctylacetamide Cannot Be Simply Replaced by N-Cyclohexyl- or N-Cycloheptylacetamide: Evidence of Physicochemical and Conformational Divergence


N-Cycloalkylacetamides are frequently treated as interchangeable homologues in procurement, yet the cyclooctyl derivative exhibits a quantifiably distinct physicochemical and conformational profile that precludes direct substitution. The cyclooctane ring adopts multiple low-energy conformations (boat-chair, crown, twist-boat) that differ fundamentally from the predominantly chair conformation of cyclohexane, resulting in a larger solvent-accessible surface area and altered hydrogen-bonding capacity [1]. These conformational differences translate into a logP increase of ~1.1–1.3 units relative to the cyclohexyl analog, a boiling point elevation of ~32 °C, and distinct metabolic susceptibility as demonstrated by microbiological oxygenation studies that reveal regiospecific hydroxylation at the 4- and 5-positions unique to the cyclooctyl ring [2]. Consequently, substituting N-cyclooctylacetamide with a smaller-ring analog compromises SAR fidelity, metabolic stability predictions, and chromatographic method transferability.

Quantitative Comparator Evidence for N-Cyclooctylacetamide (CAS 31510-02-8) vs. Closest N-Cycloalkyl Analogs


Lipophilicity (XLogP3-AA): N-Cyclooctylacetamide is 2.4-fold More Lipophilic than N-Cyclohexylacetamide

N-Cyclooctylacetamide exhibits significantly greater lipophilicity than its smaller-ring analogs, a critical parameter for membrane permeability, protein binding, and chromatographic retention. Its PubChem-computed XLogP3-AA value of 2.4 exceeds that of N-cyclohexylacetamide (XLogP3 = 1.1) and N-cyclopentylacetamide (XLogP3 = 0.8) [1], reflecting the incremental hydrophobic contribution of the larger cyclooctyl ring. This 1.3–1.6 log unit increase translates to an approximately 20–40-fold higher octanol-water partition coefficient, directly impacting drug-likeness and bioactivity predictions.

Lipophilicity Drug Design Permeability

Volatility and Purification: Boiling Point of N-Cyclooctylacetamide is 32 °C Higher than N-Cyclohexylacetamide

The boiling point of N-cyclooctylacetamide (323.4 °C at 760 mmHg) is substantially elevated compared to N-cyclohexylacetamide (291.3 °C at 760 mmHg) and N-cyclopentylacetamide (275.7 °C at 760 mmHg) . This 32–48 °C difference is critical for distillation-based purification and vapor-phase processing. The higher boiling point of the cyclooctyl derivative reflects stronger intermolecular dispersion forces arising from the larger hydrocarbon ring, which also influences its behavior in GC-MS methods.

Boiling Point Distillation Purification

Melting Point and Physical State: N-Cyclooctylacetamide is a Liquid at Room Temperature, Unlike the Crystalline N-Cyclohexyl Analog

N-Cyclooctylacetamide exists as a liquid at ambient temperature, while N-cyclohexylacetamide is a crystalline solid with a reported melting point of 103 °C and N-cyclopentylacetamide melts at approximately 75–78 °C . Although a precise melting point for N-cyclooctylacetamide is not widely reported, the compound is consistently described and supplied as a liquid, consistent with the general trend of decreasing melting point with increasing cycloalkane ring size in N-substituted acetamides. This physical state difference has direct implications for handling, formulation, and solvent-free reaction conditions.

Physical State Formulation Handling

Metabolic Regioselectivity: Microbiological Oxygenation of N-Cyclooctylacetamide Yields Distinct 4- and 5-Hydroxy Metabolites

In whole-cell microbiological oxygenation studies, N-cyclooctylacetamide is hydroxylated exclusively at the 4- and 5-positions [1], whereas N-cyclohexylacetamide yields predominantly 4-hydroxy derivatives [2]. The cyclooctyl ring's conformational flexibility directs oxygenation to two distinct regioisomers, a pattern not observed with smaller rings. This differential metabolism is critical for researchers evaluating prodrug activation, metabolite identification, or biocatalytic synthesis routes, as the cyclooctyl scaffold generates a metabolite profile that cannot be mimicked by cyclohexyl or cycloheptyl analogs.

Metabolism Biocatalysis Regioselectivity

Conformational Diversity: Cyclooctane Ring Adopts >4 Low-Energy Conformations vs. Single Chair for Cyclohexane

The cyclooctane ring in N-cyclooctylacetamide populates multiple low-energy conformations including boat-chair, crown, and twist-boat forms, in stark contrast to N-cyclohexylacetamide which exists almost exclusively in the chair conformation [1]. This conformational plasticity results in a larger and more variable solvent-accessible surface area, which directly influences entropic contributions to binding and pharmacokinetic properties. Researchers utilizing N-cyclooctylacetamide in SAR studies leverage this flexibility to probe hydrophobic pocket dimensions that cannot be accessed using the conformationally rigid cyclohexyl scaffold.

Conformation Molecular Recognition SAR

Utility as a Synthetic Intermediate: Cyclooctylamines are Privileged Scaffolds in 11β-HSD1 and mGluR5 Modulator Patents

Patent landscaping reveals that N-cyclooctylacetamide and its derivatives are explicitly claimed as intermediates and pharmacophoric elements in therapeutic programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1] and metabotropic glutamate receptor 5 (mGluR5) allosteric modulation [2]. In contrast, N-cyclohexylacetamide appears predominantly as a generic building block with comparatively limited representation in composition-of-matter patent claims. While comparative bioactivity data (IC₅₀, Kᵢ) for the parent N-cyclooctylacetamide are not publicly available, the cyclooctyl motif is specifically selected in these patents for its ability to occupy hydrophobic pockets and enhance selectivity, indicating a qualitatively privileged status.

Patent Analysis Drug Discovery Scaffold Hopping

Optimal Procurement and Application Scenarios for N-Cyclooctylacetamide Based on Differentiated Physicochemical and Biological Evidence


Scaffold-Hopping SAR Libraries Requiring Enhanced Lipophilicity and Conformational Flexibility

When designing compound libraries to explore hydrophobic binding pockets or to improve membrane permeability, N-cyclooctylacetamide provides a XLogP3 of 2.4—over 1.3 units higher than N-cyclohexylacetamide—directly enhancing logD-driven passive diffusion [1]. Its conformational flexibility enables sampling of multiple ring geometries that can better fill irregular hydrophobic cavities compared to the rigid chair of cyclohexyl analogs, making it the preferred building block for scaffold-hopping campaigns targeting intracellular or CNS targets.

Metabolite Identification and Biocatalysis Studies Leveraging Unique Regioselective Oxygenation

Whole-cell biotransformation studies demonstrate that N-cyclooctylacetamide yields two distinct monohydroxylated products at the 4- and 5-positions, a dual-regioisomer profile absent in N-cyclohexylacetamide [2]. This makes it an essential substrate for laboratories developing regioselective biocatalytic methods, generating metabolite standards for LC-MS/MS method development, or investigating the metabolic fate of medium-ring amides in drug discovery.

Neat and Solvent-Free Reaction Method Development Favoring Liquid Amide Reagents

Because N-cyclooctylacetamide is a liquid at room temperature, it is uniquely suited for solvent-free or mechanochemical reaction conditions that cannot accommodate solid N-cyclohexylacetamide (mp 103 °C) . This property simplifies liquid-handling automation in high-throughput experimentation and enables direct use as a reactive solvent in amidation or transamidation protocols, reducing solvent waste and simplifying work-up procedures.

Development of 11β-HSD1 or mGluR5 Modulators Based on Privileged Cyclooctyl Pharmacophore Patents

Patent literature explicitly identifies N-cyclooctylacetamide derivatives as key intermediates and pharmacophoric elements in 11β-HSD1 inhibitor and mGluR5 allosteric modulator programs [3]. Research groups initiating lead optimization against these targets should prioritize procurement of the cyclooctyl scaffold over smaller cycloalkyl analogs to align with intellectual property precedents and to capitalize on the favorable hydrophobic interactions documented in these filings.

Quote Request

Request a Quote for N-cyclooctylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.